Mogroside I-A1

Description

Structure

3D Structure

Properties

IUPAC Name |

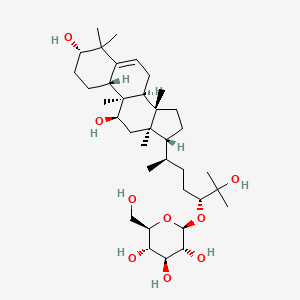

(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O9/c1-19(9-14-27(33(4,5)43)45-31-30(42)29(41)28(40)23(18-37)44-31)20-15-16-34(6)24-12-10-21-22(11-13-25(38)32(21,2)3)36(24,8)26(39)17-35(20,34)7/h10,19-20,22-31,37-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24+,25+,26-,27-,28-,29+,30-,31+,34+,35-,36+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCMRQFSKAVFQU-QZGPORMMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317225 | |

| Record name | Mogroside I-A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88901-46-6 | |

| Record name | Mogroside I-A1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88901-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mogroside I-A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Mogroside I-A1 – Physicochemical Profile and Therapeutic Potential

[1]

Executive Summary

Mogroside I-A1 (CAS 88901-46-6) is a minor cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Monk Fruit).[1] Unlike its commercially dominant counterpart, Mogroside V (a high-intensity sweetener), this compound serves a critical role in two distinct domains: as a biosynthetic precursor in the plant and as a bioactive metabolite in mammalian systems.[1]

For drug development professionals, this compound represents a pivotal "bridge" molecule.[1] It retains the lipophilic cucurbitane core of mogrol while possessing a single glucose moiety, granting it unique amphiphilic properties distinct from the highly polar polylgycosides. This guide details its chemical architecture, metabolic significance, and analytical protocols to support its investigation as a therapeutic candidate or pharmacokinetic marker.[1]

Molecular Identity & Physicochemical Architecture[1]

This compound is chemically defined as Mogrol-24-O-β-D-glucopyranoside .[1][2] Its structure consists of the aglycone mogrol (a tetracyclic triterpene) glycosylated at the C-24 hydroxyl group.[1][2] This regiochemistry distinguishes it from other isomers (e.g., Mogroside I-E1) and dictates its enzymatic reactivity.[1]

Chemical Data Profile

| Property | Specification |

| Common Name | This compound |

| CAS Number | 88901-46-6 |

| Chemical Formula | C₃₆H₆₂O₉ |

| Molecular Weight | 638.87 g/mol |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

| Appearance | White to light yellow powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| Storage | -20°C (Solid, 1 month); -80°C (Solid, 6 months); Protect from light |

Structural Analysis

The molecule features a cucurbitane skeleton characterized by a 9β-methyl-19-nor-lanost-5-ene structure.[1]

-

Aglycone: Mogrol (C₃₀H₅₂O₄), possessing hydroxyl groups at C-3, C-11, C-24, and C-25.[1]

-

Glycosylation: A single β-D-glucose unit attached via an ether linkage to C-24 .[1]

-

Stereochemistry: The C-24 configuration is critical for binding affinity with UDP-glucosyltransferases (UGTs) during biosynthesis.[1]

Metabolic & Biosynthetic Significance[1]

Understanding the position of this compound in the "Mogroside Lifecycle" is essential for pharmacological studies.[1] It acts as a gateway molecule in both synthesis (plant) and degradation (mammalian gut).

The Mogroside Lifecycle Diagram

Figure 1: The dual role of this compound. In the plant, it is the first committed glycoside formed from Mogrol. In the mammalian gut, it is a transient metabolite produced during the digestion of Mogroside V.

Pharmacokinetic Implications

When Mogroside V is ingested, it is not absorbed intact.[1] It undergoes stepwise hydrolysis by intestinal microbiota.[1]

-

Bioavailability: this compound is less polar than Mogroside V, potentially allowing for passive diffusion across the intestinal epithelium before complete hydrolysis to mogrol.[1]

-

Bioactivity: Research suggests the aglycone (Mogrol) and mono-glycosides (like I-A1) are the primary drivers of antidiabetic and anticancer effects observed in vivo, as they can enter systemic circulation.[1]

Pharmacological Potential[1][3][4][5][6][7][8][9][10]

Researchers should target this compound for the following therapeutic indications, given its structural similarity to Mogrol but with altered solubility:

-

AMPK Activation (Metabolic Regulation): Like Mogrol, this compound interacts with AMPK signaling pathways, promoting glucose uptake in skeletal muscle cells.[1] This mechanism underpins the anti-hyperglycemic effects of monk fruit extracts.

-

Antioxidant Activity: The cucurbitane core scavenges Reactive Oxygen Species (ROS).[1] The C-24 glucose moiety may protect the molecule from rapid hepatic clearance compared to the naked aglycone.[1]

-

Anti-Inflammatory Action: Inhibition of the NF-κB signaling pathway.[1] It blocks the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB p65, thereby reducing cytokine expression (IL-6, TNF-α).[1]

Analytical & Experimental Protocols

Protocol A: HPLC-MS/MS Identification

Objective: Quantify this compound in biological fluids or plant extracts.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 1.8 µm).[1]

-

Mobile Phase:

-

Gradient:

-

Flow Rate: 0.3 mL/min.[1]

Protocol B: Isolation from Siraitia grosvenorii

Objective: Purify this compound from crude extract.[1]

-

Extraction: Macerate dried fruit powder in 70% Ethanol (1:20 w/v) at 60°C for 2 hours. Filter and concentrate.

-

Diaion HP-20 Chromatography: Load crude extract. Wash with H₂O to remove sugars.[1] Elute stepwise with 30%, 50%, 70%, and 95% Ethanol.[1]

-

Preparative HPLC: Purify the 70-80% fraction using the HPLC conditions above (scaled up) to isolate the specific I-A1 peak.

References

-

PubChem. (2025).[1] this compound (Compound).[1][5] National Library of Medicine. [Link]

-

Itkin, M., et al. (2016).[1] The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii. PNAS.[1] [Link]

-

Liu, H., et al. (2018).[1] Pharmacological Activities of Mogrosides. Future Medicinal Chemistry. [Link]

-

Yang, X., et al. (2019).[1] Analysis of Mogrosides in Siraitia grosvenorii Fruits at Different Stages of Maturity. Natural Product Communications. [Link]

Mogroside I-A1: Molecular Architecture, Biotransformation, and Pharmacological Mechanisms

Executive Summary

Mogroside I-A1 (C36H62O9) is a rare cucurbitane-type triterpenoid glycoside derived from the fruit of Siraitia grosvenorii (Monk fruit). While less abundant than the commercially dominant Mogroside V, I-A1 serves as a critical metabolic intermediate and a bioactive entity in its own right. It represents a "gateway" molecule—the penultimate step in the deglycosylation of complex mogrosides into the aglycone mogrol. Emerging research identifies this compound as a potent activator of AMPK (Adenosine Monophosphate-Activated Protein Kinase), positioning it as a high-value target for metabolic disorder therapeutics, specifically in the management of Type 2 diabetes and lipid dysregulation.

Part 1: Molecular Architecture & Physicochemical Profile

Structural Definition

This compound is a monoglucoside of the aglycone mogrol . Its structural uniqueness lies in the specific regio-positioning of its single glucose moiety.

-

Aglycone: Mogrol (10α-cucurbit-5-ene-3β,11α,24R,25-tetraol).[1]

-

Glycosidic Linkage: A single

-D-glucopyranosyl unit attached at the C-3 position of the cucurbitane ring. -

Isomeric Distinction: It is the regioisomer of Mogroside I-E , which carries the glucose unit at the C-24 position. This distinction is critical in enzymatic assays, as specific UDP-glucosyltransferases (UGTs) and

-glucosidases discriminate between the C-3 and C-24 sites.

Physicochemical Data

The following data serves as a baseline for analytical validation.

| Parameter | Specification |

| IUPAC Name | (3β,11α,24R)-11,24,25-Trihydroxy-9-methyl-19-norlanost-5-en-3-yl |

| Molecular Formula | C36H62O9 |

| Molecular Weight | 638.87 g/mol |

| Physical State | White powder / Crystal |

| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in water compared to Mogroside V |

| LogP (Predicted) | ~2.5 (Less hydrophilic than Mogroside V due to fewer sugar units) |

| Key Functional Groups | Secondary hydroxyls (C11, C24), Tertiary hydroxyl (C25), Glycosidic ether (C3) |

Part 2: Biosynthesis and Biotransformation Pathways

This compound is rarely the end-product of plant biosynthesis; rather, it accumulates in immature fruit or appears as a catabolic intermediate. In the human gut, the "sweet" Mogroside V (pentaglucoside) is stripped of its sugars by intestinal microbiota to form this compound before final conversion to mogrol.[2]

The Deglycosylation Cascade

The bioavailability of mogrosides depends on this hydrolysis. The C-3 and C-24 glycosidic bonds have different stabilities, often leading to the transient accumulation of I-A1.

Figure 1: Biotransformation Pathway of Mogroside V to Mogrol This diagram illustrates the stepwise enzymatic hydrolysis occurring in the human intestine.

Caption: Stepwise deglycosylation of Mogroside V. This compound is formed via the retention of the C-3 glucose unit.

Part 3: Pharmacological Mechanisms

While Mogroside V acts primarily as a sweetener, the mono-glycosylated I-A1 and the aglycone mogrol are the primary effectors of biological activity.

AMPK Activation and Metabolic Regulation

This compound exhibits significant antidiabetic potential by activating AMPK , a cellular energy sensor. Unlike insulin, which promotes glucose storage, AMPK promotes glucose uptake and fatty acid oxidation, mimicking the effects of exercise or fasting.

Mechanism of Action:

-

Allosteric Activation: I-A1 binds to the AMPK

-subunit or inhibits mitochondrial ATP production, raising the AMP:ATP ratio. -

Phosphorylation: This triggers the phosphorylation of AMPK at Thr172.

-

GLUT4 Translocation: Activated AMPK signals the translocation of GLUT4 transporters to the plasma membrane in skeletal muscle and adipocytes.

Figure 2: AMPK Signaling Mechanism of this compound

Caption: this compound induced activation of AMPK, leading to enhanced glucose uptake and lipid oxidation.

Part 4: Isolation and Analytical Protocols

Isolating this compound requires separating it from its regioisomer (I-E) and the aglycone. Standard C18 columns can struggle with the subtle polarity differences between regioisomers.

High-Performance Liquid Chromatography (HPLC) Protocol

The following protocol is optimized for the separation of minor mogrosides.

| Variable | Protocol Standard | Rationale |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm) | Provides hydrophobic interaction necessary for the triterpene core. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification suppresses ionization of silanols, sharpening peaks. |

| Mobile Phase B | Acetonitrile (ACN) | Stronger elution strength for hydrophobic aglycones. |

| Gradient | 0-5 min: 20% B; 5-25 min: 20%→50% B; 25-35 min: 50%→90% B. | Slow gradient required to resolve I-A1 from I-E. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Detection | UV at 203 nm or 210 nm | Mogrosides lack strong chromophores; detection relies on end-absorption of the double bond. |

| Temperature | 30°C | Maintains consistent viscosity and retention times. |

Mass Spectrometry (MS) Identification

For definitive identification, MS/MS is required to distinguish I-A1 from I-E based on fragmentation patterns, although they share the same parent ion.

-

Ionization Mode: ESI Negative (

or -

Parent Ion: m/z 637.4 (

). -

Fragmentation:

-

Loss of hexose moiety (-162 Da) yields the aglycone ion at m/z 475.

-

Differentiation often requires comparison with authentic standards due to identical mass fragments.

-

Part 5: Future Outlook

This compound sits at the intersection of natural sweetener metabolism and metabolic disease therapy. Current drug development efforts are focused on:

-

Enzymatic Synthesis: Engineering yeast strains (e.g., S. cerevisiae) with specific

-glucosidases to selectively produce I-A1 from abundant Mogroside V waste streams. -

Bioavailability Enhancement: Because I-A1 is more hydrophobic than Mogroside V, it has better membrane permeability, making it a superior candidate for oral antidiabetic drugs compared to its larger glycoside precursors.

References

-

PubChem. (n.d.). This compound | C36H62O9. National Library of Medicine. Retrieved from [Link]

-

Itkin, M., et al. (2016). The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii. Proceedings of the National Academy of Sciences (PNAS). Retrieved from [Link]

-

Liu, H., et al. (2018). Biotransformation of Mogrosides from Siraitia grosvenorii Swingle by Saccharomyces cerevisiae. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Zhang, Y., et al. (2015). Exploring in vitro, in vivo metabolism of mogroside V and distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MSn. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Chen, X., et al. (2011). AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract. Food & Function. Retrieved from [Link]

Sources

The Rising Significance of Mogroside I-A1: A Technical Guide to its Natural Occurrence in Immature Siraitia grosvenorii**

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth exploration of Mogroside I-A1, a key biosynthetic precursor to the intensely sweet mogrosides found in the monk fruit, Siraitia grosvenorii. While mature monk fruit is renowned for its high concentration of sweet compounds like Mogroside V, this guide focuses on the scientific rationale and technical methodologies for studying this compound, which is most prevalent in the fruit's immature stages. Understanding the natural occurrence and isolation of this mono-glycosylated triterpenoid is critical for researchers investigating mogroside biosynthesis, developing novel therapeutic agents, and optimizing the production of natural sweeteners. This document details the biosynthetic pathway, provides comprehensive protocols for extraction and purification from immature fruits, and outlines analytical techniques for quantification, thereby serving as a vital resource for professionals in natural product chemistry, pharmacology, and biotechnology.

Introduction: Beyond the Sweetness - The Scientific Merit of Immature Monk Fruit

Siraitia grosvenorii, colloquially known as monk fruit or Luo Han Guo, has garnered global attention as a source of natural, non-caloric sweeteners known as mogrosides.[1] The food and beverage industry has largely focused on the mature fruit, which is rich in the highly sweet Mogroside V.[2] However, from a scientific and drug development perspective, the immature fruit represents a largely untapped reservoir of unique phytochemicals, most notably the precursors to the well-known sweet compounds.

This compound, a mono-glycosylated triterpenoid, is a pivotal intermediate in the biosynthesis of all other mogrosides.[3] Its transient and elevated presence in the early stages of fruit development makes the immature monk fruit the primary natural source for this compound. The study of this compound is not merely an academic exercise; as a structurally simpler mogroside, it may possess distinct pharmacological properties and serves as a crucial building block for the enzymatic and synthetic production of novel mogroside derivatives with tailored therapeutic or sweetening profiles.

This guide provides a comprehensive framework for the scientific investigation of this compound from immature Siraitia grosvenorii, emphasizing the underlying scientific principles and robust, validated methodologies.

The Biosynthesis of Mogrosides: A Developmental Cascade

The accumulation of mogrosides in Siraitia grosvenorii is a dynamic process intimately linked to the fruit's maturation. The biosynthesis pathway commences with the cyclization of squalene and proceeds through a series of enzymatic modifications, including oxidation and glycosylation.[4] The developmental pattern of mogroside accumulation clearly indicates a progressive glycosylation of the mogrol aglycone.[5]

In the initial stages of fruit development, less glycosylated mogrosides are the predominant forms.[6] As the fruit matures, a cascade of glycosylation events occurs, leading to the formation of the more complex and intensely sweet mogrosides, such as Mogroside V.[7] This sequential glycosylation underscores the principle that mono- and di-glycosylated mogrosides, including this compound, are the foundational molecules in this pathway and are therefore most abundant in young, immature fruits. While specific quantitative data for this compound across all developmental stages is an area of ongoing research, the established biosynthetic pathway provides a strong rationale for its elevated concentration in the early phases of fruit growth.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Purification of Mogroside from Fructus Momordicae [spkx.net.cn]

- 3. academicjournals.org [academicjournals.org]

- 4. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Post-Ripening and Key Glycosyltransferase Catalysis to Promote Sweet Mogrosides Accumulation of Siraitia grosvenorii Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20190133166A1 - Method for Extracting High-Purity Mogroside V from Siraitia Grosvenorii - Google Patents [patents.google.com]

Technical Guide: Metabolic Fate and Degradation of Mogroside I-A1 in Humans

[1]

Executive Summary

This compound (C₃₆H₆₂O₉) is a mono-glycosylated triterpenoid intermediate formed during the catabolism of larger mogrosides (e.g., Mogroside V) or present as a minor constituent in Siraitia grosvenorii extracts.[1] In the human metabolic system, this compound functions as the penultimate precursor to the bioactive aglycone, Mogrol .

Unlike sucrose or glucose, this compound resists hydrolysis by upper gastrointestinal enzymes (α-amylase, pepsin).[1] Its primary degradation occurs in the colon via specific microbiota-mediated

Chemical Identity & Structural Properties

This compound is distinct from its isomer, Mogroside I-E1, by the position of the glucose moiety.[1]

| Property | Specification |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

| Common Name | This compound |

| Structural Definition | Mogrol-24-O-β-D-glucopyranoside |

| Molecular Formula | C₃₆H₆₂O₉ |

| Molecular Weight | 638.87 g/mol |

| Aglycone Core | Mogrol (C₃₀H₅₂O₄) |

| Key Linkage | |

| Solubility | High in water/methanol; poor in non-polar solvents.[1][3] |

Metabolic Degradation Pathways

The degradation of this compound in humans is a two-stage process: Intestinal Hydrolysis followed by Systemic Conjugation .[1]

Stage I: Colonic Hydrolysis (The Critical Step)

This compound is not a substrate for human salivary or pancreatic amylases.[1] Upon reaching the colon, it encounters the gut microbiota.

-

Mechanism: Bacterial

-glucosidases cleave the single glucose unit at the C-24 position.[1] -

Reaction:

[1] -

Kinetics: Studies using human fecal homogenates indicate rapid conversion, typically completing within 24 hours [1][2].[1][4]

-

Product: Mogrol (10,25-dihydroxy-cucurbit-5-ene-24-one is not the product; Mogrol is a tetrahydroxy cucurbitane).[1][5] Correction: Mogrol is 3,11,24,25-tetrahydroxy-cucurbit-5-ene.[1]

Stage II: Systemic Phase I & II Metabolism

Once hydrolyzed, the lipophilic aglycone Mogrol is absorbed into the portal circulation and transported to the liver.

-

Phase I (Minor): Limited oxidative modifications, potentially forming 11-oxo-mogrol or hydroxylated derivatives via Cytochrome P450 isozymes.[1]

-

Phase II (Major): Extensive conjugation.

-

Excretion: Conjugated metabolites are primarily excreted in urine, while unconverted aglycones may be eliminated in feces [3].[1]

Visualization of the Pathway

The following diagram illustrates the degradation flow from this compound to its terminal metabolites.

Figure 1: Metabolic degradation pathway of this compound in humans, highlighting the critical deglycosylation step in the colon and subsequent hepatic conjugation.

Experimental Protocols for Metabolite Identification

To validate the presence of this compound degradation products, researchers should utilize the following self-validating protocols.

Protocol A: In Vitro Anaerobic Incubation (Gut Simulation)

This assay replicates colonic conditions to confirm the hydrolysis of this compound to Mogrol.[1]

Reagents:

-

Substrate: Purified this compound (>98% purity).

-

Matrix: Pooled Human Fecal Homogenate (HFH) from healthy donors (prepared 1:5 w/v in anaerobic PBS).

-

Control: Heat-inactivated HFH (boiled 15 min).

Workflow:

-

Preparation: Dilute HFH to 10% in General Anaerobic Medium (GAM).

-

Spiking: Add this compound to a final concentration of 200 µM.

-

Incubation: Incubate at 37°C under anaerobic conditions (N₂:CO₂:H₂ 80:10:10).

-

Sampling: Aliquot samples at 0, 4, 8, 12, and 24 hours.

-

Quenching: Mix 100 µL sample with 300 µL ice-cold acetonitrile (ACN) to precipitate proteins.

-

Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Supernatant is ready for LC-MS/MS.

Validation Criteria:

-

Degradation of this compound must correlate inversely with the appearance of Mogrol.

-

No degradation should be observed in the heat-inactivated control.[1]

Protocol B: LC-MS/MS Analytical Method

High-sensitivity detection is required to distinguish this compound from its aglycone and isomers.[1]

Instrumentation: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., AB Sciex QTRAP or Thermo Altis).

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B (0-1 min)

90% B (1-8 min) -

Flow Rate: 0.3 mL/min.[1]

Mass Spectrometry Parameters (ESI Negative Mode):

| Analyte | Precursor Ion (

Note: The formate adduct [M+HCOO]⁻ is often more stable for mogrosides than the deprotonated ion [M-H]⁻.

Summary of Degradation Products

The following table summarizes the definitive metabolic products derived from this compound in the human system.

| Metabolite Class | Compound Name | Formation Site | Detection Window (Post-Dose) |

| Precursor | This compound | Ingested Material | 0 - 4 hours (GI Tract) |

| Primary Metabolite | Mogrol | Colon (Microbiota) | 4 - 24 hours (Plasma/Feces) |

| Secondary Metabolite | Mogrol-Glucuronide | Liver (Phase II) | > 6 hours (Urine/Plasma) |

| Secondary Metabolite | Mogrol-Sulfate | Liver (Phase II) | > 6 hours (Urine/Plasma) |

| Minor Oxidative | 11-Oxo-Mogrol | Liver (Phase I) | Variable (Trace) |

References

-

Bhusari, S., et al. (2020).[1][4] Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts. Regulatory Toxicology and Pharmacology.

-

Murata, Y., et al. (2010).[1] Digestion and absorption of Siraitia grosvenorii triterpenoids in the rat. Bioscience, Biotechnology, and Biochemistry.

-

Zhou, G., et al. (2018).[1] The metabolism of a natural product mogroside V, in healthy and type 2 diabetic rats. Journal of Chromatography B.

-

Itkin, M., et al. (2016).[1] The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii. PNAS.[1] [1]

-

Yang, X., et al. (2019).[1] In vitro and in vivo metabolism of mogroside V and distribution of its metabolites in rats. Journal of Agricultural and Food Chemistry. [1]

Sources

- 1. This compound | C36H62O9 | CID 101135270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

Mogroside I-A1 vs. Sweet Mogrosides: Structural Determinants of Bitterness and Sweetness Profiles

The following technical guide details the structural and sensory dichotomy between Mogroside I-A1 and the commercially relevant sweet mogrosides (Mogroside V).

Executive Summary

The commercial viability of Siraitia grosvenorii (Monk Fruit) extracts depends on maximizing the concentration of Mogroside V (M5) while minimizing bitter intermediates. This compound (M1A1) , a monoglucosylated intermediate abundant in immature fruit, exhibits a distinct bitter profile that contrasts sharply with the intense sweetness of the penta-glucosylated M5.

This guide delineates the Structure-Activity Relationship (SAR) governing this transition. The bitterness of M1A1 is attributed to the exposure of the hydrophobic cucurbitane aglycone to TAS2R bitter taste receptors. Sequential glycosylation by specific UDP-glycosyltransferases (UGTs) creates steric bulk that blocks TAS2R binding and simultaneously enables orthosteric interaction with the TAS1R2/TAS1R3 sweet taste receptor heterodimer.

Structural Basis of Taste

The fundamental difference between bitter and sweet mogrosides lies in the degree and regiochemistry of glycosylation on the mogrol (aglycone) backbone.

The Aglycone: Mogrol[1][2][3][4][5]

-

Taste: Bitter (characteristic of cucurbitacins).

-

Key Sites: Hydroxyl groups at C3 and C24 serve as anchor points for glycosylation.

This compound (Bitter)

-

Chemical Name: Mogrol-24-O-

-D-glucoside. -

Structure: A single glucose unit attached to the C24 hydroxyl.[1]

-

Sensory Profile: Distinctly bitter; lacks sweetness.

-

Mechanism: The hydrophobic C3 domain remains exposed, allowing high-affinity binding to hydrophobic pockets of TAS2R receptors.

Mogroside V (Sweet)

-

Chemical Name: 11-Oxo-mogroside V (often co-purified) or Mogroside V.[3][4]

-

Structure: Penta-glycosylated.

-

C3: Diglucoside linkage (Sophorose unit).

-

C24: Triglucoside linkage (Branched chain).

-

-

Sensory Profile: ~250–400x sweeter than sucrose.

-

Mechanism: Extensive glycosylation creates a hydrophilic shell, preventing TAS2R activation and facilitating hydrogen bonding with the large Venus Flytrap Domain (VFTD) of TAS1R2.

Table 1: Structural & Sensory Comparison

| Compound | Glycosylation Pattern | Total Glucose Units | Taste Profile | Receptor Target |

| Mogrol | None (Aglycone) | 0 | Bitter | TAS2R (Strong) |

| This compound | C24-O-Glc | 1 | Bitter | TAS2R |

| Mogroside I-E1 | C3-O-Glc | 1 | Bitter | TAS2R |

| Mogroside II-E | C3-O-Glc, C24-O-Glc | 2 | Bitter/Tasteless | TAS2R (Weak) |

| Mogroside V | C3-O-(Glc)₂, C24-O-(Glc)₃ | 5 | Intense Sweet | TAS1R2/TAS1R3 |

Mechanistic Pathways: Receptor Interaction

The transition from bitter to sweet is not linear but represents a "switch" mechanism activated by critical glycosylation thresholds (typically >3 glucose units).

The Bitter Pathway (TAS2R)

This compound activates the TAS2R family (likely TAS2R10 or TAS2R14, known for broad tuning to toxic phytochemicals). The single glucose at C24 is insufficient to mask the lipophilic triterpene core.

The Sweet Pathway (TAS1R2/TAS1R3)

Mogroside V acts as a high-potency agonist. The branched sugar chains at C24 are critical for potency, while the C3 glycosylation is essential for eliminating the bitter off-note.

Visualization: Sensory Signaling Switch

Figure 1: Differential receptor activation pathways. M1A1 triggers the bitter TAS2R cascade, while M5's steric bulk shifts affinity to the sweet TAS1R complex.

Biosynthesis & Control

Understanding the biosynthetic origin of M1A1 allows researchers to minimize its presence in final formulations. M1A1 is an early-stage intermediate .

The UGT Cascade

The conversion of Mogrol to Mogroside V is catalyzed by specific UDP-glycosyltransferases.[5]

-

Initiation: UGT720-269-1 adds the first glucose to C24 (forming This compound ) and C3.

-

Elongation: UGT94-289-3 adds subsequent glucose units to form branched chains (Mogroside V).

Critical Control Point: Harvesting fruit before full maturation (approx. 70 days post-anthesis) results in high levels of bitter M1A1 and IIE. Full ripening allows UGT94-289-3 to complete the conversion to sweet M5.

Visualization: Biosynthetic Flow

Figure 2: Enzymatic progression from bitter precursors to sweet end-products. Accumulation of M1A1 occurs if UGT activity is interrupted or fruit is unripe.

Experimental Protocols

Isolation of this compound (Reference Standard)

To assess bitterness thresholds, pure M1A1 is required.

-

Source: Immature Siraitia grosvenorii fruit (15–30 days post-anthesis).

-

Extraction: Ultrasonic extraction with 80% Methanol.

-

Purification:

-

Solid Phase Extraction (SPE): HP-20 macroporous resin. Elute with 30% EtOH (removes sugars) then 80% EtOH (elutes mogrosides).

-

Preparative HPLC:

-

Column: C18 Reverse Phase (e.g., 250mm x 10mm, 5µm).

-

Mobile Phase: Acetonitrile:Water (Gradient 20:80 to 40:60 over 30 min).

-

Detection: UV at 203 nm or ELSD.

-

-

Validation: M1A1 elutes after Mogroside V due to lower polarity (fewer sugar groups). Confirm via LC-MS (m/z ~638 [M+H]+ for C24-monoglucoside).

-

Sensory Evaluation (Paired Comparison)

-

Panel: 10 trained sensory judges.

-

Samples:

-

Solution A: Mogroside V (500 ppm) - Sweet Control.

-

Solution B: this compound (500 ppm).

-

-

Protocol:

-

Panelists rinse with distilled water.

-

Sample B is tasted first (swish and spit).

-

Rate "Bitterness Intensity" on a Labeled Magnitude Scale (LMS) from 0 (No sensation) to 100 (Strongest imaginable).

-

Wait 15 minutes.

-

Repeat with Sample A.

-

-

Expected Result: M1A1 scores >50 on Bitterness; M5 scores <10 on Bitterness but >80 on Sweetness.

References

-

Itkin, M., et al. (2016). "The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii."[5][6] Proceedings of the National Academy of Sciences, 113(47), E7619-E7628.

-

Li, D., et al. (2014). "Chemistry and pharmacology of Siraitia grosvenorii: A review." Chinese Journal of Natural Medicines, 12(2), 89-102.[7]

-

Cui, S., et al. (2024).[8] "Structural insights into the catalytic selectivity of glycosyltransferase SgUGT94-289-3 towards mogrosides." Nature Communications, 15, 6421.

-

Kasai, R., et al. (1989).[9] "Sweet cucurbitane glycosides from fruits of Siraitia siamensis (chi-zi luo-han-guo), a Chinese folk medicine."[9] Agricultural and Biological Chemistry, 53(12), 3347-3349.[9]

-

Tang, Q., et al. (2011).[10][11] "An integrated approach to uncover genes, metabolites, and enzymes involved in mogroside biosynthesis." BMC Genomics, 12, 343.[4][10][11]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. uniprot.org [uniprot.org]

- 3. Methods and Materials for Biosynthesis of Mogroside Compounds - Eureka | Patsnap [eureka.patsnap.com]

- 4. US9932619B2 - Methods and materials for biosynthesis of mogroside compounds - Google Patents [patents.google.com]

- 5. Structural insights into the catalytic selectivity of glycosyltransferase SgUGT94-289-3 towards mogrosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2016038617A1 - Methods of producing mogrosides and compositions comprising same and uses thereof - Google Patents [patents.google.com]

- 8. Production of Siamenoside I and Mogroside IV from Siraitia grosvenorii Using Immobilized β-Glucosidase | MDPI [mdpi.com]

- 9. EP3191584A1 - Methods of producing mogrosides and compositions comprising same and uses thereof - Google Patents [patents.google.com]

- 10. US10633685B2 - Methods and materials for biosynthesis of mogroside compounds - Google Patents [patents.google.com]

- 11. US20150064743A1 - Methods and Materials for Biosynthesis of Mogroside Compounds - Google Patents [patents.google.com]

Mogroside I-A1: A Technical Guide to Isomeric Differentiation and Structural Identification

An In-Depth Technical Guide for the Pharmaceutical and Natural Products Industries

Abstract: Mogroside I-A1, a key intermediate in the biosynthesis of the potent natural sweetener Mogroside V, presents a significant analytical challenge due to the potential for closely related isomeric forms.[1] These isomers, often possessing identical mass and similar physicochemical properties, can confound routine analysis, leading to inaccurate quantification and characterization of monk fruit (Siraitia grosvenorii) extracts and derived products. This guide provides a comprehensive, field-proven framework for researchers, quality control analysts, and drug development professionals to navigate the complexities of this compound analysis. We will dissect the nature of its isomerism and detail an integrated, multi-technique analytical workflow—from high-resolution chromatographic separation to definitive structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind each experimental choice is explained, ensuring a self-validating system for achieving unambiguous identification.

The Analytical Challenge: The Nature of this compound Isomerism

This compound is a cucurbitane-type triterpenoid glycoside. Its fundamental structure consists of the aglycone, mogrol, glycosylated with a single β-D-glucose unit at the C-24 hydroxyl position.[2] The analytical conundrum arises not from this primary structure but from the existence of plausible isomers that are notoriously difficult to differentiate.

-

Positional Isomers: The mogrol skeleton features several hydroxyl groups, primarily at the C-3, C-11, and C-24 positions. While this compound is defined by C-24 glycosylation, biosynthetic or processing variations could lead to positional isomers where the glucose moiety is attached at a different site (e.g., the C-3 position). These isomers share the exact same molecular formula (C36H62O9) and mass (638.87 g/mol ), rendering basic mass spectrometry insufficient for differentiation.[3]

-

Anomeric Isomers: The glycosidic bond connecting glucose to mogrol can exist in either an alpha (α) or beta (β) configuration. Natural mogrosides are typically in the β-form.[4] However, harsh extraction or processing conditions could potentially induce epimerization, creating the α-anomer, which would have distinct biological and sensory properties.

-

Stereoisomers: The complex, polycyclic mogrol aglycone contains multiple chiral centers. While nature exhibits high stereospecificity, understanding the complete stereochemical landscape is critical for definitive characterization.

Differentiating these forms is paramount, as the position of glycosylation and stereochemistry dramatically influences properties like sweetness, bioavailability, and pharmacological activity.[1][5]

Caption: Logical relationship between this compound and a potential isomer, highlighting the analytical challenge.

A Validated, Orthogonal Strategy for Isomer Resolution

No single analytical technique can reliably resolve and identify this compound isomers. A multi-pillar, orthogonal approach is mandatory. This strategy leverages the strengths of distinct technologies to create a self-validating workflow: chromatographic separation provides the initial physical evidence of multiple components, mass spectrometry offers the first layer of structural evidence, and NMR spectroscopy delivers the final, unambiguous structural confirmation.

Caption: The integrated analytical workflow for this compound isomer identification.

Pillar 1: High-Resolution Chromatographic Separation

Expertise & Causality: The foundational step is achieving baseline chromatographic separation. Without this, all subsequent analyses are compromised by mixed signals. High-Performance Liquid Chromatography (HPLC) is the method of choice. The key is selecting a column and mobile phase that can exploit the subtle differences in polarity and stereochemistry between isomers. A C18 reversed-phase column is a robust starting point, as the nonpolar stationary phase interacts differently with the spatial arrangement of hydroxyl groups on the mogrol core and the attached glucose. Gradient elution is essential to separate mogrosides from a complex matrix and resolve closely eluting isomers.[6][7][8]

Experimental Protocol: HPLC-UV Method for Mogroside Isomer Screening

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[6]

-

Mobile Phase A: Water (HPLC Grade).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Gradient Elution:

-

Start with a higher polarity mixture (e.g., 80% A : 20% B) to retain the glycosides.

-

Gradually increase the concentration of Acetonitrile (B) to elute the compounds based on their polarity. A shallow gradient is crucial for resolving isomers. A typical gradient might run from 20% to 40% B over 30-40 minutes.

-

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 30-35 °C to ensure reproducible retention times.

-

Detection: UV at 203 nm.[6]

-

Sample Preparation: Dissolve the extract or standard in a 50:50 water:acetonitrile mixture. Filter through a 0.45 µm syringe filter before injection.

-

Validation: Run a standard of this compound if available. The presence of multiple, closely eluting peaks with the same UV spectrum suggests the presence of isomers.

Pillar 2: Mass Spectrometry for Mass Confirmation and Fragmentation Clues

Expertise & Causality: Once separated by HPLC, the eluent is directed into a mass spectrometer. Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method that keeps the glycoside intact, allowing for the determination of the molecular weight.[9][10] While all isomers of this compound will show the same parent ion mass ([M-H]⁻ at m/z 637.4 or [M+Na]⁺ at m/z 661.4), tandem MS (MS/MS) provides the next layer of evidence. By fragmenting the parent ion, we can observe characteristic losses. The linkage position and stereochemistry can influence the stability of the glycosidic bond, potentially leading to different relative abundances of fragment ions between isomers, providing crucial diagnostic clues.[11]

Experimental Protocol: HPLC-ESI-MS/MS Analysis

-

Instrumentation: Couple the HPLC system from Pillar 1 to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[9][11]

-

Ionization Mode: ESI, typically in negative mode, as it often provides a cleaner spectrum for glycosides, showing a prominent [M-H]⁻ ion.

-

MS1 Scan: Scan a mass range of m/z 100-1000 to confirm the parent ion mass of the eluting peak(s) corresponding to this compound (Expected [M-H]⁻ at m/z 637.4).

-

MS2 Fragmentation: Select the parent ion (m/z 637.4) for collision-induced dissociation (CID).

-

Collision Energy: Ramp the collision energy (e.g., 20-50 eV) to generate a rich fragmentation spectrum.

-

Data Interpretation:

-

Look for the characteristic loss of the glucose moiety (C6H10O5, 162.05 Da), resulting in a fragment corresponding to the mogrol aglycone ([M-H-162]⁻ at m/z 475.35).

-

Compare the relative intensities of key fragments between the separated isomeric peaks. A positional isomer with a more sterically hindered glycosidic bond may show a different fragmentation efficiency than this compound.

-

| Ion | Description | Expected m/z (Negative Mode) |

| [M-H]⁻ | Parent Ion (this compound Isomer) | 637.4 |

| [M-H-162]⁻ | Loss of one glucose unit | 475.4 |

| [M+Cl]⁻ | Chloride Adduct | 673.4 |

| Table 1: Key mass-to-charge ratios (m/z) for this compound in ESI-MS. |

Pillar 3: Definitive Structural Elucidation by NMR Spectroscopy

Expertise & Causality: NMR is the unequivocal arbiter of molecular structure. While HPLC-MS can strongly suggest the presence of isomers, only NMR can definitively map the atomic connectivity and stereochemistry. For this, the isomeric compounds must first be isolated in high purity (>95%), typically via preparative or semi-preparative HPLC.[6] A suite of 1D and 2D NMR experiments is required to assign every proton and carbon and, most critically, to identify the precise linkage point of the glucose unit.

-

1D NMR (¹H, ¹³C): Provides the fundamental chemical shift information for all proton and carbon atoms. The anomeric proton (H-1' of the glucose) is a key diagnostic signal.[5][6][9]

-

2D COSY: Identifies proton-proton (H-H) couplings within the same spin system, allowing for the tracing of connectivity through the mogrol skeleton and the glucose ring.[12]

-

2D HSQC: Correlates directly bonded protons and carbons, enabling the assignment of carbons based on their attached, and already assigned, protons.[12]

-

2D HMBC: This is the most critical experiment for isomer identification. It reveals long-range (2-3 bond) correlations between protons and carbons. The key correlation will be between the anomeric proton of the glucose (H-1') and the carbon on the mogrol aglycone to which it is attached. For this compound, a correlation between H-1' and C-24 is expected. For a C-3 positional isomer, the correlation would be between H-1' and C-3.[9][12]

-

2D ROESY/NOESY: Identifies protons that are close in space, which helps to confirm stereochemistry and the 3D conformation of the molecule.[9]

Experimental Protocol: NMR Structural Elucidation

-

Sample Preparation: Isolate at least 1-3 mg of each purified isomer using preparative HPLC.[5][9] Dissolve the sample in a deuterated solvent (e.g., Methanol-d4 or Pyridine-d5).

-

Instrumentation: A high-field NMR spectrometer (500 MHz or greater) is required for adequate signal dispersion.[5][9]

-

1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra.

-

2D Spectra Acquisition: Acquire COSY, HSQC, HMBC, and ROESY experiments. Ensure sufficient resolution in the indirect dimension for the HMBC to resolve key long-range correlations.

-

Data Analysis:

-

Step A: Assign the protons of the glucose unit starting from the distinct anomeric proton signal (typically ~4.2-4.5 ppm) using the COSY spectrum.

-

Step B: Assign the corresponding glucose carbons using the HSQC spectrum.

-

Step C: Use the HMBC spectrum to find the correlation from the anomeric proton (H-1') to a carbon on the mogrol skeleton. This definitively identifies the glycosylation site.

-

Step D: Compare the full set of ¹H and ¹³C chemical shifts with literature values for known mogrosides to confirm the identity of the aglycone and the sugar moieties.[5][12]

-

Conclusion

References

-

This compound | C36H62O9 | CID 101135270 - PubChem. National Center for Biotechnology Information. [Link]

-

Charan, R., et al. (2019). Mogroside Via1, New Isomer of Mogroside VI Isolated From Luo Han Guo. IOSR Journal of Pharmacy and Biological Sciences. [Link]

-

Mogroside - Wikipedia. Wikimedia Foundation. [Link]

-

Itkin, M., et al. (2016). The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii. PNAS. [Link]

-

Study on Analysis of Mogrosides by HPLC/ESI/MS2. En-China. [Link]

-

UGT74-345-2 - Mogroside I-E synthase - Siraitia grosvenorii (Monk's fruit). UniProt. [Link]

-

Li, D., et al. (2018). Analysis of Mogrosides in Siraitia grosvenorii Fruits at Different Stages of Maturity. Natural Product Communications. [Link]

-

Li, R., et al. (2022). Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination. Molecules. [Link]

-

Structures of iso-mogroside V (1) and other mogrosides isolated from Luo Han Guo extract. ResearchGate. [Link]

-

Charan, R., et al. (2018). Complete NMR Assignment of MogrosidesII A2, II E andIIIA1Isolated from Luo Han Guo. IOSR Journal of Pharmacy. [Link]

-

Ahmad, B., et al. (2021). Two-stage mass spectrometry approach for the analysis of triterpenoid glycosides in Fagonia indica. Scientific Reports. [Link]

-

Qi, Y., et al. (2014). Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins. Molecules. [Link]

-

Luo, Z., et al. (2016). HPLC-ESI-MS/MS Method Simultaneously Quantifies Eight Mogrosides of Monk Fruit. American Botanical Council. [Link]

- WO2020200916A1 - Mogroside compounds and uses thereof.

-

1 H-and 13 C-NMR chemical shift values (δ, ppm) for the compounds 1-3... ResearchGate. [Link]

Sources

- 1. uniprot.org [uniprot.org]

- 2. This compound | C36H62O9 | CID 101135270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. iosrphr.org [iosrphr.org]

- 6. mdpi.com [mdpi.com]

- 7. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ABC Herbalgram Website [herbalgram.org]

- 9. iosrjournals.org [iosrjournals.org]

- 10. Study on Analysis of Mogrosides by HPLC/ESI/MS2 [chinaagrisci.com]

- 11. Two-stage mass spectrometry approach for the analysis of triterpenoid glycosides in Fagonia indica - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Mastering the Solubilization of Mogroside I-A1 in DMSO for Reproducible Bioassays

Introduction: The Scientific Context of Mogroside I-A1

This compound is a triterpenoid glycoside, a class of natural compounds isolated from the fruit of Siraitia grosvenorii (Luo Han Guo or monk fruit)[1][2]. While renowned for its use in developing non-caloric sweeteners, the scientific interest in individual mogrosides extends to their potential pharmacological activities, including antioxidant, antidiabetic, and anticancer properties[1][3][4][5]. As researchers increasingly investigate the molecular mechanisms of these compounds, the need for robust, reproducible in vitro and in vivo experimental models becomes paramount.

A critical, and often overlooked, variable in bioassay design is the initial preparation of the test compound. This compound, like many complex natural products, exhibits poor solubility in aqueous solutions, necessitating the use of an organic solvent for the preparation of high-concentration stock solutions. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not just protocols, but the underlying scientific rationale for the effective solubilization, storage, and application of this compound in DMSO for a variety of bioassays. Our focus is on ensuring scientific integrity and generating reliable, reproducible data.

Physicochemical Profile of this compound

A foundational understanding of the compound's properties is essential before any experimental work. These data inform solubilization strategy and molarity calculations.

| Property | Value | Source |

| Molecular Formula | C₃₆H₆₂O₉ | [6] |

| Molecular Weight | 638.87 g/mol | [1] |

| CAS Number | 88901-46-6 | [6] |

| Appearance | White to light yellow solid | [1] |

| Structure Class | Triterpenoid Glycoside | [1] |

The Critical Role of DMSO in this compound Research

3.1. Solubility Profile

This compound is highly soluble in DMSO. Vendor-supplied data indicates a solubility of up to 100 mg/mL , which corresponds to a molar concentration of 156.53 mM [1].

Causality: Why is DMSO an effective solvent? DMSO is a polar aprotic solvent. Its molecular structure allows it to dissolve a wide range of both polar and non-polar compounds, making it an exceptionally versatile solvent in drug discovery and life science research. For this compound, DMSO can effectively disrupt the intermolecular forces in the crystalline solid, leading to solvation.

3.2. Essential Precaution: The Hygroscopic Nature of DMSO

A key detail for ensuring maximum solubility is the purity of the DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in the DMSO can significantly reduce its ability to dissolve hydrophobic compounds like this compound[1].

Trustworthiness Principle: To ensure reproducibility, always use a fresh, unopened bottle of anhydrous, cell-culture grade DMSO for preparing primary stock solutions. If a bottle has been opened previously, it may have absorbed atmospheric water, compromising its solvation capacity.

Experimental Protocols

4.1. Protocol 1: Preparation of a High-Concentration Master Stock Solution

This protocol details the preparation of a 100 mM master stock of this compound in DMSO. This high concentration allows for minimal volumes to be used in subsequent dilutions, thereby minimizing the final concentration of DMSO in the bioassay.

Methodology:

-

Pre-computation: Calculate the mass of this compound needed.

-

Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

-

Example for 1 mL of 100 mM (0.1 M) stock: Mass = 0.1 mol/L * 0.001 L * 638.87 g/mol * 1000 mg/g = 63.89 mg

-

-

Aliquot Compound: Accurately weigh the calculated mass of this compound solid into a sterile microcentrifuge tube or glass vial.

-

Add Solvent: Using a calibrated pipette, add the calculated volume (e.g., 1 mL) of fresh, anhydrous DMSO.

-

Aid Dissolution (Critical Step):

-

Vortex: Mix the solution vigorously on a vortex mixer for 1-2 minutes.

-

Ultrasonication: Place the vial in a bath sonicator for 5-10 minutes. This step is often necessary to break up small aggregates and ensure complete dissolution[1].

-

Visual Inspection: Hold the vial up to a light source to confirm that no solid particulates remain and the solution is clear.

-

-

Storage: Aliquot the master stock into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store these aliquots under the recommended conditions to prevent degradation from repeated freeze-thaw cycles[1].

Caption: Workflow for preparing a concentrated this compound stock solution.

4.2. Protocol 2: Serial Dilution for Bioassay Working Solutions

This protocol describes how to dilute the DMSO master stock into aqueous cell culture medium or assay buffer to create working solutions. The primary goal is to achieve the desired final concentration of this compound while keeping the final DMSO concentration below cytotoxic or confounding levels.

Expertise & Experience: The final concentration of DMSO is a critical experimental parameter. While some cell lines can tolerate up to 0.5% or even 1% DMSO, this is not universal. High concentrations of DMSO can induce cellular stress, differentiation, or even apoptosis, confounding the interpretation of the compound's specific effects[7][8][9][10][11]. It is a best practice to keep the final DMSO concentration ≤ 0.1% whenever possible, especially for sensitive assays or long-term incubations.

Methodology:

-

Vehicle Control: Prepare a "vehicle control" solution consisting of cell culture medium with the same final percentage of DMSO that will be present in your highest concentration experimental condition. This is a mandatory control to ensure that any observed effects are due to the compound and not the solvent.

-

Intermediate Dilution (Optional but Recommended): To avoid pipetting errors with very small volumes, it is often wise to first create an intermediate stock in your assay medium.

-

Example: To make a 1 mM intermediate stock from a 100 mM master stock, dilute 1:100 (e.g., 2 µL of 100 mM stock into 198 µL of medium).

-

-

Final Working Solutions: Create a series of working solutions from your intermediate stock.

-

Example: To achieve a final assay concentration of 10 µM from a 1 mM intermediate stock, you would perform a 1:100 dilution. If your final assay volume in a well is 200 µL, you would add 2 µL of the 1 mM intermediate stock to 198 µL of cells/reagents in the well.

-

-

Mixing: Immediately after adding the DMSO-containing solution to the aqueous medium, mix thoroughly but gently (e.g., by pipetting up and down) to prevent localized high concentrations of DMSO and potential precipitation of the compound.

Caption: Serial dilution strategy to minimize final DMSO concentration.

Stability and Storage: Preserving Compound Integrity

Proper storage is essential for maintaining the biological activity of this compound.

-

Solid Compound: Store at 4°C, protected from light[1].

-

DMSO Stock Solution: Once prepared, aliquot and store immediately. Vendor recommendations are:

-

Aqueous Working Solutions: It is strongly recommended to prepare these fresh for each experiment and not to store them, as the compound's stability in aqueous media over time is not well characterized and hydrolysis or precipitation may occur.

Self-Validating System: By aliquoting the master stock, you create a self-validating system. Each experiment is run with a fresh aliquot, minimizing the risk that compound degradation from repeated freeze-thaw cycles could be a source of experimental variability.

Application Example: Cell-Based Bioassay Workflow

Mogrosides are frequently investigated for their antioxidant effects[5][12][13]. The prepared this compound solutions can be readily applied to a variety of cell-based assays, such as measuring intracellular reactive oxygen species (ROS) or assessing cell viability under oxidative stress.

Caption: General workflow for a cell-based antioxidant assay.

Quantitative Data Summary

The following table provides pre-calculated volumes of DMSO required to prepare common stock concentrations from standard masses of this compound, facilitating quick and accurate preparation.

Table for Preparing Stock Solutions in DMSO (Data sourced from MedChemExpress[1])

| Desired Concentration | Mass of this compound: 1 mg | Mass of this compound: 5 mg | Mass of this compound: 10 mg |

| 1 mM | 1.5653 mL | 7.8263 mL | 15.6526 mL |

| 5 mM | 0.3131 mL | 1.5653 mL | 3.1305 mL |

| 10 mM | 0.1565 mL | 0.7826 mL | 1.5653 mL |

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved February 9, 2026, from [Link]

-

Wikipedia. (n.d.). Mogroside. Retrieved February 9, 2026, from [Link]

-

Galvão, J., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). Insulin secretion stimulating effects of mogroside V and fruit extract of Luo Han Kuo (Siraitia grosvenori Swingle) fruit extract. Retrieved February 9, 2026, from [Link]

-

Holle, L. M., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori. Retrieved February 9, 2026, from [Link]

- Google Patents. (n.d.). High-purity mogrosides and process for their purification.

-

MDPI. (n.d.). Identification of Natural Compounds Triggering MRGPRX2-Mediated Calcium Flux and Degranulation in RBL-2H3 Cells. Retrieved February 9, 2026, from [Link]

-

PubMed. (n.d.). Mogrosides extract from Siraitia grosvenori scavenges free radicals in vitro and lowers oxidative stress, serum glucose, and lipid levels in alloxan-induced diabetic mice. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). How to enhance drug solubility for in vitro assays?. Retrieved February 9, 2026, from [Link]

-

Journal of Biotech Research. (n.d.). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Retrieved February 9, 2026, from [Link]

-

MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved February 9, 2026, from [Link]

-

Cytotechnology. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved February 9, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mogroside - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C36H62O9 | CID 101135270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. btsjournals.com [btsjournals.com]

- 10. mdpi.com [mdpi.com]

- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Mogrosides extract from Siraitia grosvenori scavenges free radicals in vitro and lowers oxidative stress, serum glucose, and lipid levels in alloxan-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Optimized Extraction of Minor Mogrosides, Focusing on Mogroside I-A1

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed framework for the extraction and enrichment of minor mogrosides from Siraitia grosvenorii, with a specific emphasis on Mogroside I-A1. Moving beyond standard protocols, this document elucidates the causal relationships behind experimental choices, empowering researchers to rationally design and optimize their extraction workflows for this promising, less-abundant bioactive compound.

Introduction: The Significance of Minor Mogrosides

The fruit of Siraitia grosvenorii, commonly known as monk fruit, is renowned for its intensely sweet triterpenoid glycosides, known as mogrosides. While the major constituent, Mogroside V, has been extensively studied and commercialized as a natural sweetener, the diverse array of minor mogrosides, including this compound, are gaining increasing attention for their potential pharmacological activities. These activities may include antioxidant, anti-inflammatory, and hypoglycemic effects.[1][2] The unique structural variations among these minor mogrosides can lead to distinct biological properties, making their isolation and characterization a critical area of research for novel drug development and functional food applications.

This compound is structurally characterized as mogrol with a single β-D-glucosyl residue at the C-24 hydroxyl position.[3] This lower degree of glycosylation compared to Mogroside V influences its polarity and, consequently, its extraction and purification behavior. Understanding these physicochemical differences is paramount for developing a targeted extraction strategy.

Pre-Extraction Considerations: Setting the Stage for Success

A successful extraction begins with meticulous preparation of the raw material. The concentration and profile of mogrosides, including minor ones, can be significantly influenced by the maturity of the fruit and the post-harvest processing methods.

-

Raw Material Selection: The biosynthesis of mogrosides is a dynamic process, with the profile of these compounds changing as the fruit matures. Less glycosylated mogrosides are typically precursors to the more complex, sweeter compounds like Mogroside V.[4] Therefore, for a higher yield of minor mogrosides like this compound, it may be advantageous to select fruit at an earlier stage of ripeness.

-

Drying Method: The drying process is critical for preserving the integrity of the mogrosides. High temperatures can lead to degradation of these compounds.[5] Low-temperature drying methods, such as vacuum or freeze-drying, are recommended to maintain the native profile of the mogrosides. Hot-air drying, while common, may result in lower yields of certain mogrosides.[5][6]

-

Material Preparation: The dried fruit should be ground into a fine powder to increase the surface area available for solvent penetration. A particle size of 40-60 mesh is generally recommended as a starting point.

Optimizing the Extraction of this compound: A Multi-Parameter Approach

The extraction of this compound, a moderately polar compound, requires a careful selection of solvent and extraction conditions to maximize its yield while minimizing the co-extraction of undesirable compounds.

Foundational Principles of Mogroside Extraction

The core of mogroside extraction lies in disrupting the plant cell walls to allow the solvent to access and solubilize the target molecules. The choice of solvent is critical and is dictated by the polarity of the target mogroside. Given that this compound is less glycosylated and therefore less polar than Mogroside V, the optimal solvent system may differ.

Recommended Extraction Methodology: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a highly efficient method for extracting bioactive compounds from plant materials. The acoustic cavitation generated by ultrasonic waves creates micro-fissures in the cell walls, enhancing mass transfer and reducing extraction time and temperature.[3] This non-thermal aspect is particularly beneficial for preventing the degradation of heat-sensitive compounds like mogrosides.

Step-by-Step Protocol for Optimized Ultrasound-Assisted Extraction of this compound

This protocol provides a robust starting point for the optimization of this compound extraction. It is crucial to perform a systematic optimization of the key parameters to achieve the highest yield for your specific raw material.

-

Sample Preparation: Weigh 10 g of finely ground (Siraitia grosvenorii) powder.

-

Solvent Selection: Prepare a solution of 60% aqueous ethanol (v/v). The addition of water to the ethanol increases the polarity of the solvent, which can enhance the extraction of a broader range of mogrosides.

-

Extraction:

-

Transfer the powdered sample to a 250 mL Erlenmeyer flask.

-

Add the 60% ethanol solution at a solid-to-liquid ratio of 1:20 (w/v).

-

Place the flask in an ultrasonic bath.

-

Sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes.

-

Maintain the temperature of the ultrasonic bath at 50°C.

-

-

Filtration: After extraction, separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper.

-

Re-extraction: To ensure exhaustive extraction, repeat the ultrasound-assisted extraction on the residue two more times with fresh solvent.

-

Concentration: Combine the filtrates from all three extractions and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude mogroside extract.

Rationale for Parameter Selection and Optimization Strategy

-

Solvent Concentration: While higher ethanol concentrations are effective for less polar compounds, an aqueous ethanol mixture is generally more efficient for extracting a range of glycosides. A systematic evaluation of ethanol concentrations from 50% to 80% is recommended to pinpoint the optimal ratio for this compound.

-

Solid-to-Liquid Ratio: A higher ratio ensures a greater concentration gradient, driving the extraction process. However, a very high ratio may lead to insufficient wetting of the plant material. Ratios from 1:15 to 1:30 should be tested.

-

Temperature: While higher temperatures can increase solubility and diffusion rates, they also risk degrading the mogrosides. A temperature range of 40°C to 60°C is a good starting point for optimization.

-

Extraction Time: Ultrasound significantly reduces the required extraction time. Investigating time points between 30 and 60 minutes will help determine the point of diminishing returns.

Purification Strategy: Enriching for Minor Mogrosides

The crude extract contains a mixture of mogrosides, sugars, and other plant metabolites. A purification step is necessary to enrich the fraction containing this compound. Macroporous resin chromatography is a highly effective technique for this purpose due to its high adsorption capacity, ease of regeneration, and cost-effectiveness.[7]

Principles of Macroporous Resin Chromatography for Mogroside Separation

Macroporous resins are non-polar or weakly polar adsorbents that separate compounds based on differences in polarity. Less polar compounds will have a stronger affinity for the resin and will require a higher concentration of organic solvent for elution. This principle can be exploited to separate the less glycosylated (and thus less polar) this compound from the more highly glycosylated (and more polar) Mogroside V.

Step-by-Step Protocol for Macroporous Resin Purification

-

Resin Selection and Preparation: Select a suitable macroporous resin (e.g., Amberlite XAD-16, Diaion HP-20). Pre-treat the resin by washing sequentially with ethanol and deionized water to remove any impurities.

-

Column Packing: Pack the pre-treated resin into a glass column.

-

Loading: Dissolve the crude extract in deionized water and load it onto the column at a controlled flow rate.

-

Washing: Wash the column with several bed volumes of deionized water to remove highly polar impurities such as sugars and salts.

-

Stepwise Elution:

-

Begin elution with a low concentration of aqueous ethanol (e.g., 20%). This will elute the most polar compounds.

-

Incrementally increase the ethanol concentration (e.g., to 40%, 60%, and 80%). Fractions should be collected at each step.

-

This compound, being less polar than Mogroside V, is expected to elute at a higher ethanol concentration.

-

-

Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions rich in this compound.

-

Pooling and Concentration: Pool the fractions containing the highest concentration of this compound and concentrate them using a rotary evaporator.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

Accurate quantification of this compound is essential for determining the efficiency of the extraction and purification process. HPLC with UV detection is a robust and reliable method for this purpose.

HPLC System and Conditions

-

HPLC System: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is recommended.

-

Mobile Phase: A gradient elution using acetonitrile and water is typically employed for the separation of multiple mogrosides.

-

Detection: UV detection at 203 nm is commonly used for mogrosides.

-

Flow Rate: A flow rate of 1.0 mL/min is a good starting point.

-

Column Temperature: Maintain the column at a constant temperature, for example, 30°C, to ensure reproducible retention times.

Step-by-Step Protocol for HPLC Analysis

-

Standard Preparation: Prepare a stock solution of a certified this compound standard in methanol. From this stock, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve a known amount of the purified and dried extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

-

Injection: Inject a fixed volume (e.g., 10 µL) of the standards and the sample onto the HPLC system.

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Data Presentation and Interpretation

To illustrate the impact of optimizing extraction parameters, the following table presents hypothetical data from a study investigating the effect of ethanol concentration and extraction temperature on the yield of this compound.

| Experiment ID | Ethanol Concentration (%) | Temperature (°C) | This compound Yield (mg/g of raw material) |

| 1 | 50 | 40 | 1.2 |

| 2 | 50 | 50 | 1.5 |

| 3 | 50 | 60 | 1.4 |

| 4 | 60 | 40 | 1.8 |

| 5 | 60 | 50 | 2.5 |

| 6 | 60 | 60 | 2.2 |

| 7 | 70 | 40 | 1.5 |

| 8 | 70 | 50 | 2.0 |

| 9 | 70 | 60 | 1.8 |

Interpretation: The hypothetical data in the table suggests that an ethanol concentration of 60% and a temperature of 50°C provide the optimal conditions for the extraction of this compound, yielding the highest amount of the target compound. This type of systematic optimization is crucial for maximizing the efficiency of the extraction process.

Conclusion: A Pathway to Pure Minor Mogrosides

The protocols and methodologies outlined in this guide provide a comprehensive and scientifically grounded approach to the optimized extraction and enrichment of the minor mogroside, this compound. By understanding the underlying principles of extraction and purification and by systematically optimizing the key experimental parameters, researchers can effectively isolate this and other minor mogrosides for further investigation into their biological activities and potential applications. This detailed framework serves as a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development, paving the way for new discoveries and innovations.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Hielscher Ultrasonics. (n.d.). Ultrasonic Cold-Water Extraction of Mogrosides from Monk Fruit. Retrieved from [Link]

- Gong, X., Chen, N., Ren, K., & Tao, L. (2023). Mogroside-rich extract from Siraitia grosvenorii fruits protects against the depletion of ovarian reserves in aging mice by ameliorating inflammatory stress. Food & Function, 14(12), 5557-5568.

-

StoryMD. (n.d.). Extracts From Siraitia Grosvenorii Swingle Fruit (Luo Han Guo, Nectresse®, Monk Fruit in the Raw®, PureLo®). Retrieved from [Link]

- Google Patents. (n.d.). WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition.

- Qi, X., Chen, W., Zhang, L., & Xie, B. (2019). Analysis of Mogrosides in Siraitia grosvenorii Fruits at Different Stages of Maturity. Planta Medica, 85(11/12), 935-942.

- Zhang, M., Liu, W., & Chen, W. (2013). Analysis of Mogroside V in Siraitia grosvenorii with Micelle-mediated Cloud-Point Extraction. Phytochemical Analysis, 24(5), 453-457.

- Al-Sayyed, H. F. A., & Amr, A. S. S. (2021). Impact of Different Solvents and Temperatures on the Extraction of Bioactive Compounds from Rose Fruits (Rosa rugosa) Pomace. Molecules, 26(16), 4875.

- Li, C., Zhang, H., Yang, H., & Wang, Z. (2011). Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins. Molecules, 16(9), 7288-7301.

- Liu, C., Dai, L., Liu, Y., & Ruan, M. (2022). Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis. Frontiers in Nutrition, 9, 888253.

- Singh, D. K., & Chopra, D. (2024). Comparative evaluation of mogroside extraction parameters in fresh and dried Siraitia grosvenorii fruits using a validated UPLC-DAD method.

- Qi, X., Chen, W., Liu, L., & Xie, B. (2008). Mogrosides extract from Siraitia grosvenori scavenges free radicals in vitro and lowers oxidative stress, serum glucose, and lipid levels in alloxan-induced diabetic mice. Journal of Agricultural and Food Chemistry, 56(23), 11272-11278.

- Zhang, H., Li, C., Yang, H., & Wang, Z. (2011). Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins. Molecules, 16(9), 7288–7301.